molecular formula C12H18N2O B1194727 Oxotremorine CAS No. 70-22-4

Oxotremorine

Katalognummer: B1194727
CAS-Nummer: 70-22-4
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: RSDOPYMFZBJHRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxotremorine is a potent muscarinic acetylcholine receptor (mAChR) agonist that acts on all five muscarinic receptor subtypes (M1-M5) with variable efficacy, functioning as a full or partial agonist depending on the subtype and tissue . It is the active metabolite of tremorine and is known for its ability to cross the blood-brain barrier, producing central effects such as tremor, ataxia, spasticity, hypothermia, and analgesia . These properties make it a valuable tool in experimental models for studying Parkinson's disease and for screening potential anti-Parkinsonian drugs . In research settings, this compound is used to investigate the cholinergic system's role in various physiological and pathological processes. It has been shown to induce long-term depression (LTD) in the cerebral cortex, providing insights into synaptic plasticity . Studies also indicate that this compound and its analogs can exhibit antipsychotic-like effects in animal models, suggesting relevance to neuropsychiatric disorder research . Furthermore, it modulates neurotransmitter release; for instance, it inhibits acetylcholine synthesis and release in the brain through presynaptic autoreceptors, and potentiates GABAergic and glycinergic inputs in the spinal dorsal horn . This product is supplied for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDOPYMFZBJHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220252
Record name Oxotremorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-22-4
Record name Oxotremorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxotremorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxotremorine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxotremorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOTREMORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RY0UWH1JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Die Synthese von Oxotremorin umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Pyrrolidin-1-ylbut-2-yn-1-ylamin mit Pyrrolidin-2-on unter bestimmten Reaktionsbedingungen . Die industriellen Produktionsmethoden für Oxotremorin sind nicht allgemein dokumentiert, aber die Laborsynthese beinhaltet typischerweise die Verwendung von Standardtechniken der organischen Synthese.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Oxotremorin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Oxotremorin entfaltet seine Wirkung durch selektive Bindung an muskarinische Acetylcholinrezeptoren, die eine Art von G-Protein-gekoppelten Rezeptoren sind. Nach der Bindung aktiviert Oxotremorin diese Rezeptoren, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter die Modulation der Neurotransmitterfreisetzung und Veränderungen des Membranpotentials.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Alzheimer's Disease Research
Oxotremorine has been investigated for its potential neuroprotective effects in models of Alzheimer's disease. A study demonstrated that treatment with this compound-M enhanced cell survival, increased neurite length, and counteracted DNA fragmentation induced by amyloid-beta peptide in differentiated SH-SY5Y neuroblastoma cells. This suggests that this compound may modulate oxidative stress and mitochondrial function, positioning it as a promising candidate for therapeutic strategies against Alzheimer's disease .

Mechanisms of Action
The neuroprotective effects of this compound are attributed to its ability to:

  • Enhance cholinergic neurotransmission.
  • Modulate oxidative stress responses.
  • Up-regulate heat shock proteins, which are crucial for neuronal protection against misfolding and aggregation .

Anti-inflammatory Properties

Regulation of Cytokines
Research indicates that this compound treatment can regulate pro-inflammatory cytokines in the rat hippocampus. Specifically, it has been shown to inhibit the production of interleukin-1β and interleukin-6, suggesting a cholinergic modulatory control over neuroinflammation . This property is particularly relevant in the context of chronic stress models, where this compound treatment ameliorated anxiety-like behaviors and restored neurotrophic factor levels .

Behavioral Studies

Effects on Anxiety and Stress
this compound has been utilized in behavioral studies to assess its impact on anxiety-like behaviors. In animal models, administration of this compound reduced stress-induced anxiety behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Impact on Repetitive Behaviors
In studies involving BTBR T+ tf/J mice, a model used to study autism spectrum disorders, this compound treatment significantly reduced marble burying behavior—a measure often associated with compulsive behaviors—demonstrating its potential role in modulating repetitive behaviors .

Pain Management

Analgesic Effects
this compound has also been explored for its analgesic properties. Studies have shown that it can reduce pain-related behaviors in various nociceptive tests. The analgesic effects were enhanced when combined with opioid receptor antagonists, suggesting an interaction between the cholinergic and opioid systems in pain modulation .

Drug Discovery Applications

Virtual Screening for Leishmaniasis
In drug discovery contexts, this compound has been included in virtual screening efforts aimed at identifying new treatments for diseases such as leishmaniasis. Its interactions with specific protein targets have been modeled to predict binding affinities, highlighting its utility beyond traditional therapeutic applications .

Summary Table of Applications

Application AreaFindings/EffectsReferences
NeuroprotectionEnhances cell survival and neurite growth; modulates oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces anxiety-like behavior
Behavioral ModulationReduces repetitive behaviors in animal models
Pain ManagementExhibits analgesic effects; interacts with opioid receptors
Drug DiscoveryUsed in virtual screening for potential leishmaniasis treatments

Wirkmechanismus

Oxotremorine exerts its effects by selectively binding to muscarinic acetylcholine receptors, which are a type of G protein-coupled receptor. Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling events. This activation results in various physiological effects, including modulation of neurotransmitter release and changes in membrane potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Receptor Binding and Potency

Oxotremorine’s binding affinity and potency vary across mAChR subtypes and assay systems. Compared to other agonists:

Compound Receptor Subtype Assay System Potency (EC₅₀) Key Findings References
This compound M2, M3 [35S]GTPγS (Gi signaling) ~10 nM High operational efficacy in Gi pathways
Iperoxo M2 DMR (Gs signaling) 0.3 nM 100x more potent than this compound M
This compound M M2 [35S]GTPγS vs. DMR 10 nM (GTPγS) 10x more potent in GTPγS than DMR
Carbachol M1, M3 Hippocampal cell firing ~1 µM Causes desensitization at high doses
  • Iperoxo surpasses this compound in potency across Gi/Gs signaling pathways, making it a superior tool for studying biased agonism .
  • This compound M exhibits assay-dependent discrepancies, with higher potency in membrane-based [35S]GTPγS assays than whole-cell DMR systems, suggesting methodological influences on receptor conformation .
  • Carbachol and muscarine induce desensitization in hippocampal neurons, unlike this compound, which fails to trigger phosphoinositide hydrolysis thresholds linked to desensitization .

Efficacy and Functional Selectivity

Efficacy profiles differ markedly among mAChR agonists:

Compound Relative Efficacy Functional Outcome References
This compound High Activates IMI current (voltage-dependent inward current); no desensitization
Acetamide analogues Higher than this compound Enhanced receptor activation despite lower affinity
Carbachol Moderate Desensitizes hippocampal firing; up-regulates nAChRs
  • Acetamide analogues of this compound exhibit lower binding affinity (KD) but higher relative efficacy in guinea pig ileum assays, highlighting a dissociation between affinity and functional output .
  • This compound uniquely enhances α4β2 nAChR up-regulation at high concentrations (200 µM) via direct binding, a feature shared with carbachol but absent in subtype-selective agonists like muscarine .

Structural Analogues and SAR Insights

Structural modifications significantly alter activity:

  • Chiral pyrrolidine derivatives: Introducing chirality in this compound analogues often converts agonists into antagonists (e.g., N-(1-alkyl-4-pyrrolidino-2-butynyl)-substituted 2-pyrrolidones) .
  • Acetamide substitutions : Replacing the this compound backbone with acetamide groups reduces affinity but increases efficacy, suggesting steric and electronic tuning of receptor interactions .

Effects on Cellular and Physiological Pathways

  • Central vs.
  • Ion Channel Modulation : In vestibular calyx terminals, this compound methiodide (oxo-M) attenuates KCNQ currents, enhancing excitability—a mechanism distinct from muscarine ’s effects in other tissues .
  • Behavioral Responses: this compound increases hypothalamic dopamine turnover independently of haloperidol-sensitive pathways, unlike scopolamine, which reverses its CNS effects .

Biologische Aktivität

Oxotremorine is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications.

  • Chemical Name : N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide
  • Molecular Formula : C12H16I1N1O1
  • Purity : ≥98% .

This compound acts primarily as a non-selective agonist at mAChRs, influencing cholinergic signaling pathways. It has been shown to potentiate NMDA-mediated ion currents, indicating a role in modulating excitatory neurotransmission . The compound's interaction with muscarinic receptors affects various physiological processes, including cognition, behavior, and neuroprotection.

Neuroprotective and Antioxidant Properties

Recent studies have highlighted the neuroprotective effects of this compound-M (a derivative of this compound) against oxidative stress. It enhances cell survival and neurite outgrowth while counteracting DNA fragmentation induced by amyloid-beta peptide (Aβ 1-42). This suggests a potential role in mitigating neurodegenerative conditions .

Effects on Stress Response

Research indicates that this compound administration increases adrenocorticotropic hormone (ACTH) and corticosterone levels in both male and female mice. Notably, M2 receptor knockout mice exhibited heightened responsiveness to this compound compared to wild-type mice. This underscores the significance of mAChR subtypes in modulating stress-related hormone release .

Impact on Repetitive Behaviors

In animal models, this compound has been shown to reduce repetitive behaviors such as marble burying and self-grooming in BTBR T+ tf/J mice, which are often used as models for autism spectrum disorders (ASD). The reduction was significant at specific doses (0.01 mg), indicating its potential utility in treating behavioral symptoms associated with ASD .

Analgesic Effects

This compound's role in pain modulation has also been explored. Studies demonstrate that it can reduce pain-related behaviors in various animal models. The analgesic effects appear to be mediated through cholinergic mechanisms, as evidenced by the reversal of these effects with mAChR antagonists like atropine .

Summary of Research Findings

Study FocusKey FindingsReference
NeuroprotectionEnhances cell survival; counters DNA fragmentation
Stress ResponseIncreases ACTH and corticosterone; more effective in M2 knockout mice
Behavior ModificationReduces marble burying and self-grooming in BTBR mice
Pain ModulationReduces pain-related behaviors; effects reversed by antagonists

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound-M treatment significantly improved neuronal survival rates and reduced markers of oxidative stress in rat hippocampal neurons exposed to Aβ 1-42 peptide .
  • Behavioral Changes : In a controlled experiment, BTBR mice treated with this compound showed a marked decrease in self-grooming behavior compared to controls, suggesting its efficacy in addressing repetitive behaviors associated with ASD .
  • Stress Hormone Release : In a study involving both M1 and M2 receptor knockout mice, this compound was shown to increase stress hormone levels more significantly in wild-type than knockout mice, indicating the complexity of mAChR involvement in stress responses .

Q & A

Q. What are the fundamental pharmacological properties of oxotremorine, and how are they experimentally validated in receptor-binding studies?

Methodological Answer : this compound is a non-selective muscarinic acetylcholine receptor (mAChR) agonist. Its binding affinity and efficacy are typically validated using:

  • Radioligand displacement assays to determine dissociation constants (e.g., competition with [³H]-N-methylscopolamine) .
  • Functional assays in isolated tissues (e.g., guinea pig ileum), where dose-response curves are analyzed pre- and post-receptor inactivation with alkylating agents like propylbenzilylcholine mustard .
  • In vivo models (e.g., hypothermia in mice) to assess physiological effects, with controls for anti-cholinergic agents (e.g., atropine) to confirm mAChR specificity .

Basic Research Question

Q. How do researchers determine the EC50 of this compound in neuronal or glial cell models?

Methodological Answer : The EC50 is calculated using fluorescence-based assays (e.g., calcium signaling or cAMP modulation):

Fluorescence intensity measurement : Regions of interest (ROIs) are defined in cell cultures (e.g., astrocytes), with baseline (F0) and maximal response (Fmax) values recorded .

Data normalization : ΔF (Fmax - F0) is expressed as a percentage of the maximal this compound response (e.g., 100 μM).

Curve fitting : GraphPad Prism or similar software fits a sigmoidal dose-response curve to derive EC50 values .

Advanced Research Question

Q. How can contradictory findings on this compound’s role in memory consolidation (e.g., fear extinction vs. cognitive decline) be reconciled?

Methodological Answer : Discrepancies may arise from:

  • Receptor subtype specificity : this compound’s non-selectivity for M1–M5 mAChR subtypes can lead to divergent effects in brain regions like the basolateral amygdala (BLA) versus the hippocampus .
  • Experimental protocols : Differences in infusion timing (pre- vs. post-extinction) or dosage (low vs. high) alter outcomes.
    Resolution strategies :
    • Use subtype-selective antagonists (e.g., pirenzepine for M1) to isolate receptor contributions .
    • Standardize administration protocols across studies (e.g., post-training infusions for consolidation-specific effects) .

Advanced Research Question

Q. What experimental factors influence this compound’s efficacy in modulating striatal dopamine release, and how can in vitro models be optimized?

Methodological Answer : Key factors include:

  • Cell type : Striatal medium spiny neurons (MSNs) vs. astrocytes exhibit varying cAMP responses to this compound due to M4/M1 receptor dominance .
  • Dose limitations : High concentrations (>30 μM) may induce seizures in vivo, necessitating careful dose titration .
    Optimization steps :
    • Combine slice electrophysiology with fluorescent cAMP biosensors to monitor real-time dopamine–acetylcholine interactions .
    • Validate findings using transgenic models (e.g., M4 receptor knockouts) .

Advanced Research Question

Q. How does this compound’s probe dependence impact studies on allosteric modulators of mAChRs?

Methodological Answer : Probe dependence refers to this compound’s variable cooperativity with allosteric ligands (e.g., LY2033298) across mAChR subtypes (M2 vs. M4) . Methodological mitigations :

  • Use orthogonal assays (e.g., calcium mobilization and GTPγS binding) to confirm modulator effects.
  • Test multiple orthosteric agonists (e.g., acetylcholine, carbachol) to assess probe-specific biases .

Basic Research Question

Q. What statistical methods are appropriate for analyzing this compound-induced changes in regional cerebral metabolic rates (rCMRglu)?

Methodological Answer :

  • ANOVA : Multi-way ANOVA assesses interactions between this compound treatment, brain regions, and covariates (e.g., age or lesion status) .
  • Post-hoc tests : Tukey’s HSD or Bonferroni corrections adjust for multiple comparisons in region-specific metabolic changes .
  • Software : GraphPad Prism or R packages (e.g., lme4) handle repeated-measures designs common in neuropharmacology .

Advanced Research Question

Q. What protocols ensure reproducibility in this compound-based hypothermia models for antidepressant screening?

Methodological Answer :

  • Animal strain : Use CF1 mice for consistent thermoregulatory responses .
  • Dosage : 1 mg/kg this compound hydrochloride subcutaneously induces reliable hypothermia (peak at 60 minutes) .
  • Controls : Include saline-injected cohorts and co-administer test compounds (e.g., imipramine) to validate mAChR-specific effects .
  • Data normalization : Rectal temperature changes are normalized to baseline and expressed as Δ°F relative to controls .

Advanced Research Question

Q. How can researchers address ethical and methodological challenges in long-term this compound studies involving aged animals?

Methodological Answer :

  • Ethical considerations : Minimize distress via non-invasive monitoring (e.g., telemetry for body temperature) and adhere to IACUC guidelines .
  • Methodological adjustments :
    • Use dietary antioxidants (e.g., blueberry extract) to offset age-related oxidative stress, improving neuronal signal transduction .
    • Validate age-specific mAChR expression via qPCR or immunohistochemistry to control for receptor density changes .

Basic Research Question

What are the best practices for formulating research questions on this compound’s role in age-related cognitive decline?

Methodological Answer :

  • Focus : Narrow questions to specific mechanisms (e.g., “How does this compound modulate cortical rCMRglu in aged rats with cholinergic lesions?”) .
  • Theoretical framework : Ground hypotheses in prior findings (e.g., nucleus basalis of Meynert degeneration in Alzheimer’s models) .
  • Feasibility : Ensure access to transgenic models or advanced imaging tools (e.g., PET for mAChR occupancy) .

Advanced Research Question

Q. How can researchers design studies to investigate this compound’s interactions with other neuromodulators (e.g., dopamine, acetylcholine) in vivo?

Methodological Answer :

  • Combined pharmacological interventions : Co-administer this compound with dopamine receptor antagonists (e.g., haloperidol) in striatal slices to dissect crosstalk .
  • Techniques : Use microdialysis to measure extracellular dopamine levels paired with mAChR activation .
  • Data integration : Apply computational modeling (e.g., Hill equations) to quantify synergistic or antagonistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxotremorine
Reactant of Route 2
Reactant of Route 2
Oxotremorine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.